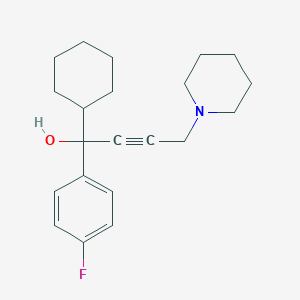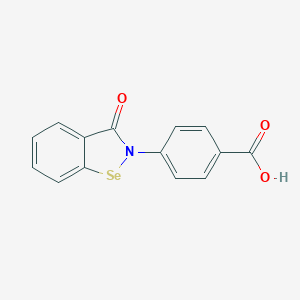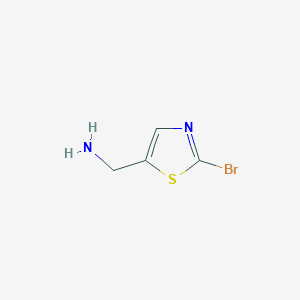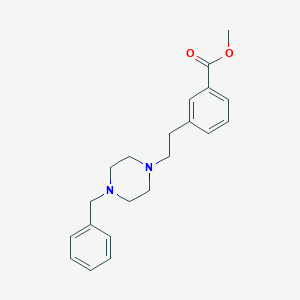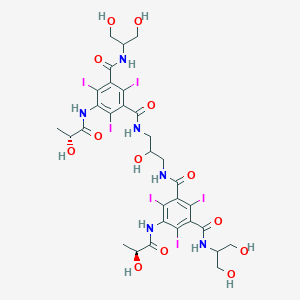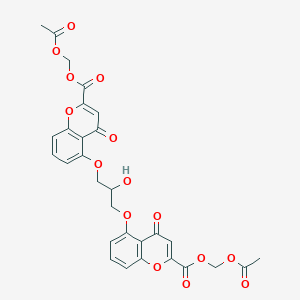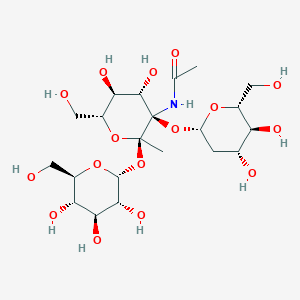
m-Ac-Dglu-glu-glu
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
M-Ac-Dglu-glu-glu is a peptide that has gained significant attention in the scientific community due to its potential applications in various fields. It is a tripeptide consisting of three amino acids, namely N-acetylmuramic acid (m-Ac), D-glutamic acid (Dglu), and glutamic acid (glu). This peptide is synthesized using a unique method that involves the use of enzymes and chemical reagents.
科学的研究の応用
M-Ac-Dglu-glu-glu has potential applications in various fields such as medicine, biotechnology, and agriculture. In medicine, it has been found to have antimicrobial properties and can be used as a potential drug candidate for the treatment of bacterial infections. In biotechnology, m-Ac-Dglu-glu-glu-Dglu-glu-glu can be used as a building block for the synthesis of novel peptides with specific functions. In agriculture, it can be used as a biocontrol agent to prevent the growth of harmful bacteria in crops.
作用機序
The mechanism of action of m-Ac-Dglu-glu-glu-Dglu-glu-glu is not yet fully understood. However, it is believed that it works by disrupting the cell wall of bacteria, leading to their death. It has been found to be effective against both gram-positive and gram-negative bacteria.
生化学的および生理学的効果
M-Ac-Dglu-glu-glu has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. It has also been found to have low toxicity levels, making it a potential candidate for use in humans.
実験室実験の利点と制限
One of the main advantages of using m-Ac-Dglu-glu-glu-Dglu-glu-glu in lab experiments is its ability to inhibit the growth of bacteria. This makes it a useful tool for studying bacterial cell biology and physiology. However, one limitation is its high cost of synthesis, which may limit its use in some experiments.
将来の方向性
There are several future directions for the research and development of m-Ac-Dglu-glu-glu-Dglu-glu-glu. One direction is the optimization of the synthesis process to reduce the cost of production. Another direction is the exploration of its potential applications in medicine, biotechnology, and agriculture. Additionally, further research is needed to fully understand its mechanism of action and to investigate its potential as a drug candidate for the treatment of bacterial infections.
Conclusion:
In conclusion, m-Ac-Dglu-glu-glu-Dglu-glu-glu is a peptide with potential applications in various fields. Its synthesis method involves the use of enzymes and chemical reagents, and it has been found to have antimicrobial properties. Further research is needed to fully understand its mechanism of action and to explore its potential applications.
合成法
The synthesis of m-Ac-Dglu-glu-glu-Dglu-glu-glu is a complex process that involves the use of enzymes and chemical reagents. The first step in the synthesis process involves the activation of N-acetylmuramic acid using a coupling reagent. This is followed by the addition of D-glutamic acid and glutamic acid using an enzyme called MurE. The resulting product is then purified using chromatography techniques to obtain pure m-Ac-Dglu-glu-glu-Dglu-glu-glu.
特性
CAS番号 |
130051-18-2 |
|---|---|
製品名 |
m-Ac-Dglu-glu-glu |
分子式 |
C21H37NO16 |
分子量 |
559.5 g/mol |
IUPAC名 |
N-[(2R,3R,4S,5S,6R)-3-[(2S,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)-2-methyl-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C21H37NO16/c1-7(26)22-21(37-12-3-8(27)13(28)9(4-23)34-12)18(33)15(30)11(6-25)36-20(21,2)38-19-17(32)16(31)14(29)10(5-24)35-19/h8-19,23-25,27-33H,3-6H2,1-2H3,(H,22,26)/t8-,9-,10-,11-,12+,13+,14-,15-,16+,17-,18+,19-,20-,21-/m1/s1 |
InChIキー |
DUQPCGIDWOLMJT-XGQRAZMRSA-N |
異性体SMILES |
CC(=O)N[C@]1([C@H]([C@@H]([C@H](O[C@]1(C)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CO)O)O)O[C@H]3C[C@H]([C@@H]([C@H](O3)CO)O)O |
SMILES |
CC(=O)NC1(C(C(C(OC1(C)OC2C(C(C(C(O2)CO)O)O)O)CO)O)O)OC3CC(C(C(O3)CO)O)O |
正規SMILES |
CC(=O)NC1(C(C(C(OC1(C)OC2C(C(C(C(O2)CO)O)O)O)CO)O)O)OC3CC(C(C(O3)CO)O)O |
同義語 |
m-Ac-dGlu-Glu-Glu methyl O-(2-acetamido-2-deoxy-beta-glucopyranosyl)-(1-6)-O-alpha-glucopyranosyl-(1-2)-alpha-glucopyranoside |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



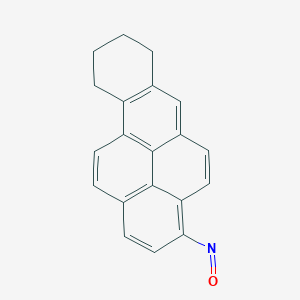
![(2R,3aR,5Z,9Z,12aS)-3a,6,10-trimethyl-1-propan-2-ylidene-2,3,4,7,8,11,12,12a-octahydrocyclopenta[11]annulen-2-ol](/img/structure/B137691.png)
